molecular formula C12H10O4 B13732091 1,3-Phenylenediacrylate CAS No. 35289-72-6

1,3-Phenylenediacrylate

Cat. No.: B13732091
CAS No.: 35289-72-6
M. Wt: 218.20 g/mol
InChI Key: YLCILCNDLBSOIO-UHFFFAOYSA-N
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Description

1,3-Phenylenediacrylate is an organic compound characterized by the presence of two acrylate groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Phenylenediacrylate can be synthesized through the reaction of 1,3-dihydroxybenzene (resorcinol) with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,3-Phenylenediacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Photo-polymerization: High-pressure mercury lamps and solvents like THF are commonly used.

    Thermal Polymerization: Radical initiators are employed to facilitate the reaction.

Major Products:

    Cross-linked Polymers: Formed through photo-polymerization.

    Ladder-type Polymers: Result from cyclopolymerization.

Mechanism of Action

The mechanism of action of 1,3-Phenylenediacrylate primarily involves its ability to undergo polymerization reactions. The double bonds in the acrylate groups react under the influence of light or heat, leading to the formation of polymers. The molecular targets include the vinyl groups, which participate in the polymerization process .

Comparison with Similar Compounds

  • o-Phenylenediacrylate
  • p-Phenylenediacrylate
  • 1,3-Phenylenediacetic Acid

Comparison: 1,3-Phenylenediacrylate is unique due to its specific positioning of acrylate groups, which influences its reactivity and the types of polymers it forms. Compared to its ortho and para counterparts, it exhibits different polymerization behaviors and product structures .

Properties

CAS No.

35289-72-6

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(3-prop-2-enoyloxyphenyl) prop-2-enoate

InChI

InChI=1S/C12H10O4/c1-3-11(13)15-9-6-5-7-10(8-9)16-12(14)4-2/h3-8H,1-2H2

InChI Key

YLCILCNDLBSOIO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC(=CC=C1)OC(=O)C=C

Origin of Product

United States

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